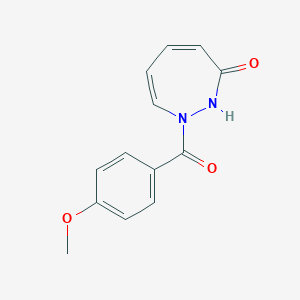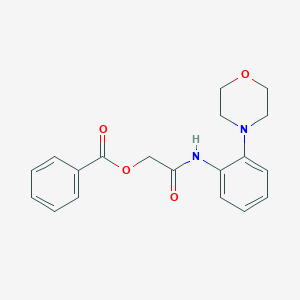
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester, also known as BM212, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BM212 is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester selectively targets the protein kinase CK2, which is involved in regulating various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester can induce cell death in cancer cells and reduce inflammation in inflammatory diseases. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cancer development and progression.
Biochemical and Physiological Effects:
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have a number of biochemical and physiological effects. In cancer cells, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester induces cell death by a process called apoptosis. It also inhibits the growth and proliferation of cancer cells by blocking the activity of CK2. In inflammatory diseases, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester reduces inflammation by inhibiting the activity of CK2 and modulating the activity of various signaling pathways. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to improve cognitive function in animal models, suggesting a potential role in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has several advantages as a research tool. It is a small molecule inhibitor that selectively targets CK2, making it a useful tool for studying the role of CK2 in various cellular processes. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have therapeutic potential in cancer, inflammatory diseases, and neurodegenerative diseases, making it a promising candidate for drug development. However, there are also limitations to using Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in lab experiments. For example, its efficacy may vary depending on the type of cancer or inflammatory disease being studied, and its potential side effects and toxicity need to be further evaluated.
将来の方向性
There are several future directions for research on Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester. One potential direction is to further investigate its therapeutic potential in cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly with respect to its modulation of the Wnt/β-catenin pathway. Additionally, further research is needed to evaluate its potential side effects and toxicity, as well as its efficacy in combination with other therapies. Overall, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has the potential to be a valuable research tool and a promising candidate for drug development.
合成法
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester can be synthesized using a multi-step process. The first step involves the reaction of 2-morpholin-4-yl-phenylcarbamic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylbenzoic acid in the presence of triethylamine to form the desired benzamide intermediate. The final step involves the reaction of the benzamide intermediate with methyl iodide to form Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester.
科学的研究の応用
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to improve cognitive function in animal models, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
製品名 |
Benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C19H20N2O4/c22-18(14-25-19(23)15-6-2-1-3-7-15)20-16-8-4-5-9-17(16)21-10-12-24-13-11-21/h1-9H,10-14H2,(H,20,22) |
InChIキー |
PGMGXYXFGXRTJE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



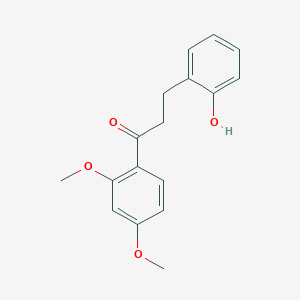
![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)
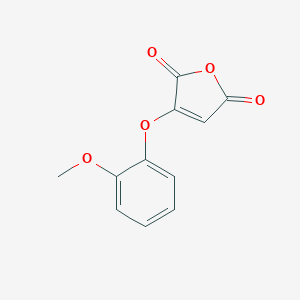
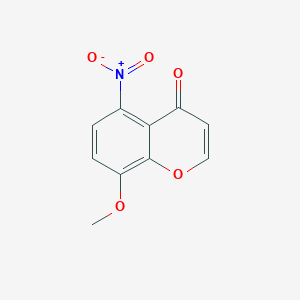
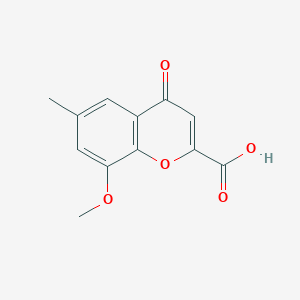
![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)
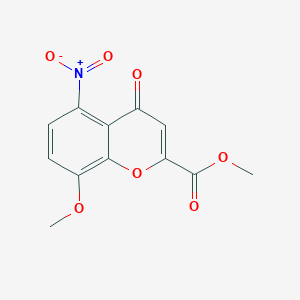
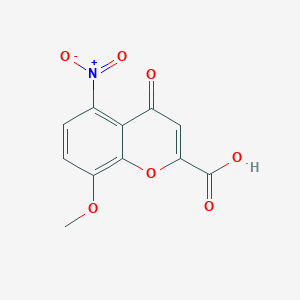
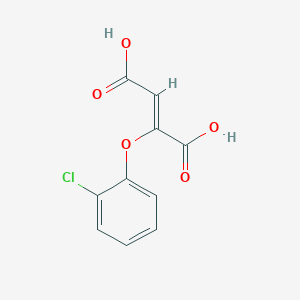
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
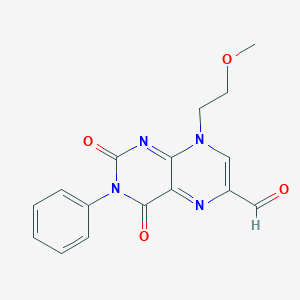
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
